molecular formula C11H10N2O3S B2696996 Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate CAS No. 51487-23-1

Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate

Cat. No.: B2696996
CAS No.: 51487-23-1
M. Wt: 250.27
InChI Key: KYHXRGFGNHXHLY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives (anthranilic acid derivatives). The process begins with the coupling of anthranilic acid derivatives with the appropriate acid chloride to generate substituted anthranilates. These intermediates undergo cyclization by treatment with acetic anhydride under reflux conditions to afford benzoxazin-4-ones. The benzoxazinones are then treated with ammonia solution to yield quinazolinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which have significant biological and pharmaceutical activities .

Scientific Research Applications

Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The quinazolinone ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, making it useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl 2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-16-9(14)6-17-11-12-8-5-3-2-4-7(8)10(15)13-11/h2-5H,6H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHXRGFGNHXHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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